An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules, including protein kinase inhibitors. Understanding the physicochemical properties of its derivatives is paramount for their effective application in research and development.
This document is structured to provide not only a compilation of data but also insights into the experimental methodologies for their determination, reflecting a commitment to scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Molecular Structure and Key Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers. 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole with a bromine atom at the 5-position and an ethyl group at the 2-position.
Caption: Molecular structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
Table 1: Core Identification and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1228666-29-2 | [1][2] |
| Molecular Formula | C₉H₉BrN₂ | [1][2] |
| Molecular Weight | 225.09 g/mol | [1][2] |
| SMILES | CCC1=CC2=CC(=CN=C2N1)Br | [2] |
| Appearance | Predicted: White to off-white or pale yellow solid | Inferred from[3] |
| Melting Point | Predicted: 170-185 °C | Inferred from[3] |
| Boiling Point | Not available (likely to decompose at high temperatures) | |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in non-polar solvents. | Inferred from[4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Expert Insight: The introduction of an ethyl group at the 2-position, compared to the parent compound 5-bromo-1H-pyrrolo[2,3-b]pyridine (melting point 178-182 °C), may slightly lower the melting point due to a disruption in crystal lattice packing, though the overall solid-state nature is expected to be similar.[3]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts are predicted relative to a tetramethylsilane (TMS) standard.
Table 2: Predicted 1H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H) | ~11.5 - 12.5 | br s | - | The pyrrole N-H proton is acidic and often appears as a broad singlet. |
| H6 | ~8.3 - 8.5 | d | ~2.0 | Aromatic proton on the pyridine ring, ortho to the nitrogen. |
| H4 | ~8.1 - 8.3 | d | ~2.0 | Aromatic proton on the pyridine ring. |
| H3 | ~6.4 - 6.6 | s | - | Aromatic proton on the pyrrole ring. |
| -CH₂- (ethyl) | ~2.8 - 3.0 | q | ~7.5 | Methylene protons of the ethyl group, coupled to the methyl protons. |
| -CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.5 | Methyl protons of the ethyl group, coupled to the methylene protons. |
Causality Behind Predictions: The predicted shifts for the aromatic protons (H6, H4, and H3) are based on the experimental data for 5-bromo-1H-pyrrolo[2,3-b]pyridine, with minor expected variations due to the electronic effect of the 2-ethyl group.[5][6] The ethyl group signals are predicted based on standard chemical shift tables for alkyl groups attached to aromatic systems.
13C NMR: The carbon-13 NMR spectrum will confirm the number of unique carbon environments in the molecule.
Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C7a | ~148 - 150 | |
| C2 | ~145 - 147 | Substituted with the ethyl group. |
| C5 | ~142 - 144 | Attached to bromine. |
| C6 | ~130 - 132 | |
| C4 | ~120 - 122 | |
| C3a | ~115 - 117 | |
| C3 | ~100 - 102 | |
| -CH₂- (ethyl) | ~20 - 25 | |
| -CH₃ (ethyl) | ~12 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2975 - 2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1600, ~1470 | C=C and C=N stretch | Aromatic rings |
| 1400 - 1200 | In-plane C-H bending | Aromatic C-H |
| ~1100 | C-N stretch | Aromatic C-N |
| 600 - 500 | C-Br stretch | Carbon-bromine bond |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity: [M]⁺ at m/z 224 and [M+2]⁺ at m/z 226.
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Major Fragmentation: A likely fragmentation pathway is the loss of a methyl radical (•CH₃) from the ethyl group to give a fragment at m/z 210/212, followed by the loss of an ethene molecule to give a fragment corresponding to the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine at m/z 196/198.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness of data, standardized and well-documented experimental procedures are essential. The following are step-by-step methodologies for the determination of the key physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Workflow for the physicochemical characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 1: Melting Point Determination
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Sample Preparation: A small amount of the crystalline solid is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C/min.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.
Protocol 2: NMR Spectrum Acquisition
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.[6]
-
1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
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13C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Protocol 3: IR Spectrum Acquisition
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Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The KBr mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded, followed by the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Protocol 4: Mass Spectrum Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for liquid injection.
-
Ionization: Electron impact (EI) ionization is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is recorded, and the data is presented as a mass spectrum.
Conclusion
This technical guide provides a detailed overview of the physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, combining known data with scientifically grounded predictions. The provided protocols offer a robust framework for the experimental determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these physicochemical characteristics is a critical prerequisite for the successful application of this promising heterocyclic scaffold in drug discovery and development.
References
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Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Herbert, R. B., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
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Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o381. [Link]
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